molecular formula C17H24N4O2 B2712818 N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide CAS No. 440330-77-8

N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide

Cat. No.: B2712818
CAS No.: 440330-77-8
M. Wt: 316.405
InChI Key: SIUQUIYDDJILIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The most common method for the synthesis of sulfonamides, which are structurally related to the compound , involves the reaction of sulfonyl chloride and amine under basic conditions .

Scientific Research Applications

Hexahydro-s-triazine Derivatives in Epoxy Resins

Shusen You et al. (2017) explored the use of hexahydro-s-triazine (HT) derivatives, including compounds similar to N-(sec-butyl)-6-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)hexanamide, in creating acid-degradable epoxy resins. They found these derivatives to be promising for producing recyclable and environmentally-friendly epoxy resins.

Gold-Catalyzed Synthesis of Novel Heterocycles

Yan-Xue Zhang et al. (2020) researched the gold-catalyzed synthesis of novel heterocycles using compounds structurally related to this compound. Their findings contribute to the field of organic chemistry and the development of new pharmaceuticals and materials.

Corrosion Inhibition by Benzothiazole Derivatives

Zhiyong Hu et al. (2016) studied benzothiazole derivatives, which share a triazine component with this compound, for their corrosion inhibiting effects. These derivatives showed high efficiency in protecting steel against corrosion, suggesting potential industrial applications.

Triazine Synthesis Using N-Halosulfonamides

R. Ghorbani‐Vaghei et al. (2015) explored the synthesis of triazines, like this compound, using N-halosulfonamides. Their research offers insights into efficient and solvent-free methods of synthesizing triazines.

Biomedical Applications of Triazine Derivatives

P. Castelino et al. (2014) investigated thiadiazolotriazin-4-ones, closely related to the triazine in this compound. They found that these compounds have potential as mosquito-larvicidal and antibacterial agents, highlighting their importance in medical and environmental applications.

Properties

IUPAC Name

N-butan-2-yl-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-3-13(2)18-16(22)11-5-4-8-12-21-17(23)14-9-6-7-10-15(14)19-20-21/h6-7,9-10,13H,3-5,8,11-12H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUQUIYDDJILIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCCCCN1C(=O)C2=CC=CC=C2N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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